1,3,5-Triacetyl-1,3,5-triazinane-2,4,6-trione
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Overview
Description
1,3,5-Triacetyl-1,3,5-triazinane-2,4,6-trione is a heterocyclic compound that belongs to the class of triazinanes. This compound is characterized by a six-membered ring containing alternating carbon and nitrogen atoms, with three acetyl groups attached to the nitrogen atoms. It is known for its stability and unique chemical properties, making it a subject of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triacetyl-1,3,5-triazinane-2,4,6-trione can be synthesized through the cyclotrimerization of isocyanates. The reaction typically involves the use of a catalyst and is carried out under mild conditions to ensure high yield and selectivity. One common method involves the reaction of acetyl isocyanate with a base such as sodium hydroxide in an organic solvent like dichloromethane. The reaction is usually performed at room temperature and monitored using spectroscopic techniques to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale cyclotrimerization processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triacetyl-1,3,5-triazinane-2,4,6-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding triazinane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced triazinane compounds.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, amines in the presence of a catalyst.
Major Products Formed
Oxidation: Triazinane derivatives with higher oxidation states.
Reduction: Partially or fully reduced triazinane compounds.
Substitution: Triazinane derivatives with substituted functional groups.
Scientific Research Applications
1,3,5-Triacetyl-1,3,5-triazinane-2,4,6-trione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It is also employed in the study of reaction mechanisms and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for the design of new drugs.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties. It is also used as a stabilizer and additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3,5-triacetyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. It can also interact with enzymes and proteins, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Known for its use as a crosslinking agent in polymer synthesis.
1,3,5-Trichloro-1,3,5-triazinane-2,4,6-trione: Used as a disinfectant and chlorinating agent.
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione: Studied for its electronic structure and optical properties.
Uniqueness
1,3,5-Triacetyl-1,3,5-triazinane-2,4,6-trione is unique due to its acetyl functional groups, which impart specific chemical reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and properties. Its stability and versatility also make it a valuable compound for research and industrial applications.
Properties
CAS No. |
35843-57-3 |
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Molecular Formula |
C9H9N3O6 |
Molecular Weight |
255.18 g/mol |
IUPAC Name |
1,3,5-triacetyl-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C9H9N3O6/c1-4(13)10-7(16)11(5(2)14)9(18)12(6(3)15)8(10)17/h1-3H3 |
InChI Key |
ZDBXRGDPBFTHEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)N(C(=O)N(C1=O)C(=O)C)C(=O)C |
Origin of Product |
United States |
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